

Navigating Adipate Plasticizers: A Comparative Guide to Toxicological Profiles

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Compound of Interest

Compound Name: *Diisobutyl adipate*

Cat. No.: *B7801839*

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For researchers, scientists, and drug development professionals, understanding the toxicological landscape of adipate plasticizers is crucial for informed material selection and risk assessment. This guide provides a comparative assessment of commonly used adipate plasticizers, supported by experimental data and detailed methodologies, to facilitate evidence-based decision-making.

Adipate esters, widely employed as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC), are valued for their performance characteristics. However, their potential for migration from consumer products and medical devices necessitates a thorough evaluation of their toxicological profiles. This guide synthesizes available data on the acute, sub-chronic, and developmental toxicity of key adipate plasticizers, offering a comparative perspective to aid in the selection of safer alternatives.

Quantitative Toxicity Assessment

The following tables summarize key toxicity endpoints for several adipate plasticizers, providing a quantitative basis for comparison. These values are critical for establishing safety thresholds and understanding the potential hazards associated with exposure.

Table 1: Acute Oral Toxicity of Adipate Plasticizers in Rodents

Plasticizer	Chemical Name	CAS No.	Species	LD50 (mg/kg bw)	Toxicity Class
DEHA	Di(2-ethylhexyl) adipate	103-23-1	Rat	>9,750	Low
DINA	Diisononyl adipate	33703-08-1	Rat	>10,000	Low
DBA	Dibutyl adipate	105-99-7	Rat	12,900	Low
DOA	Dioctyl adipate	123-79-5	Rat	>5,000	Low

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 indicates lower acute toxicity.

Table 2: Sub-chronic and Chronic Oral Toxicity of Adipate Plasticizers in Rodents

Plasticizer	Species	Study Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL
DEHA	Rat	28-day	40[1]	200[1]	Increased liver and kidney weights[1]
DINA	Dog	13-week	274[2]	>822[2]	Decreased body weight
DEHA	Mouse	2-year	3570	-	No carcinogenic effects observed
DEHA	Rat	2-year	1250	-	No carcinogenic effects observed

NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which there was a statistically or biologically significant increase in the frequency or severity of adverse effects.

Table 3: Developmental and Reproductive Toxicity of Adipate Plasticizers in Rodents

Plasticizer	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Developmental /Reproductive Effects at LOAEL
DEHA	Rat	200	400	Increased post-natal deaths
DINA	Rat	145 (maternal & developmental)	-	Data from a read-across analysis

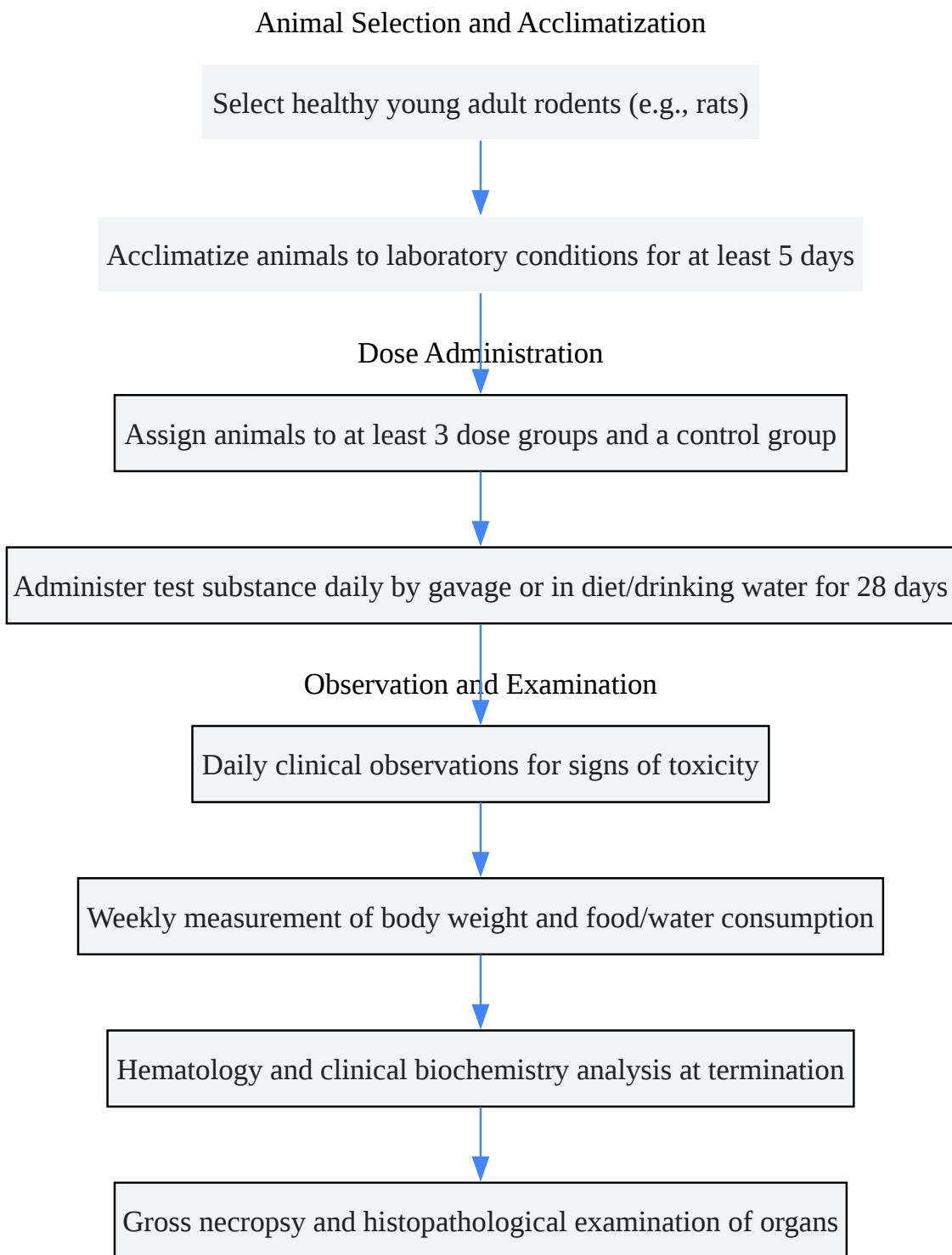
Experimental Protocols

To ensure the reproducibility and transparency of the cited data, this section outlines the methodologies for key toxicological assays.

OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

This guideline is designed to assess the adverse effects of a substance following repeated oral administration for 28 days.

Experimental Workflow:



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Experimental workflow for OECD Guideline 407.

Key Parameters Evaluated:

- Clinical signs of toxicity
- Body weight and body weight gain
- Food and water consumption
- Hematology and clinical biochemistry
- Organ weights
- Gross pathology and histopathology

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

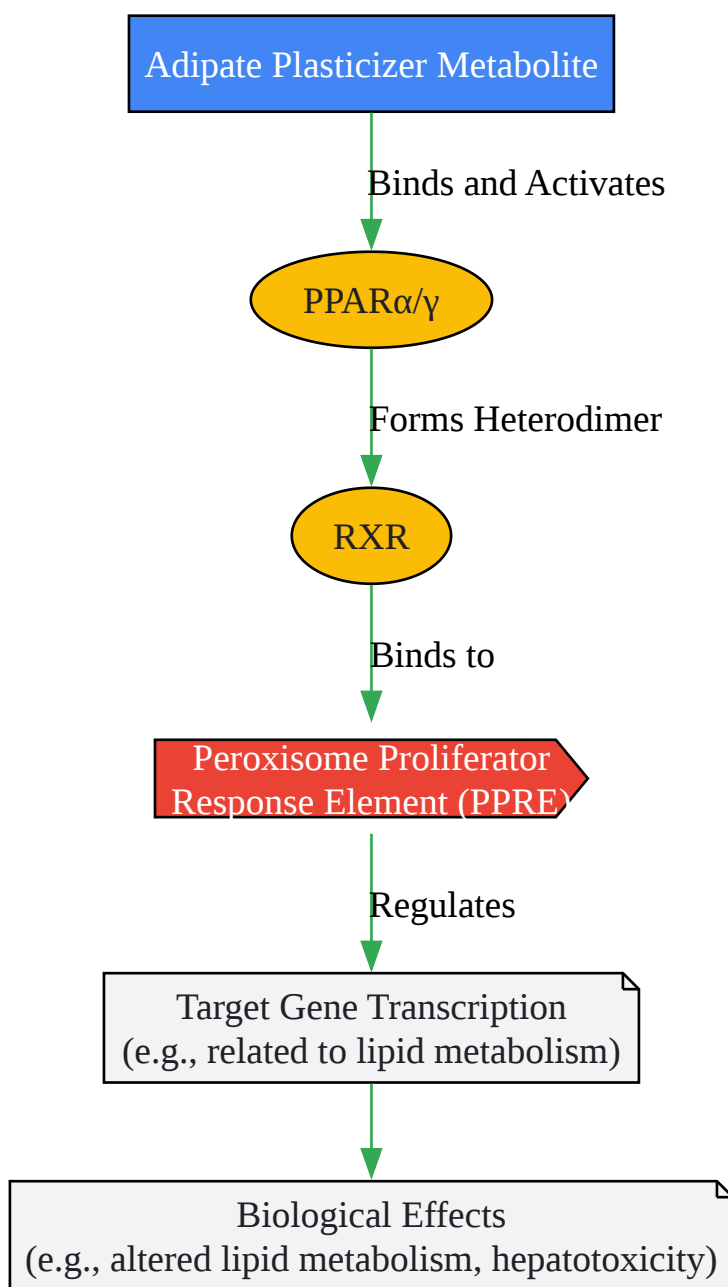
Experimental Protocol:

- **Cell Seeding:** Plate cells (e.g., HepG2 human liver cancer cells, L929 mouse fibroblast cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Expose the cells to various concentrations of the adipate plasticizer for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the substance that inhibits 50% of cell growth).

Signaling Pathway: Adipate Plasticizers and PPAR Activation

Certain plasticizers, including metabolites of some adipates, have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in lipid metabolism and adipogenesis. The activation of PPAR α , in particular, has been linked to the hepatotoxicity observed with some peroxisome proliferators.



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Activation of PPAR signaling pathway by adipate metabolites.

This simplified diagram illustrates the binding of an adipate plasticizer metabolite to a PPAR, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription and leading to various biological effects.

In conclusion, while many adipate plasticizers exhibit low acute toxicity, their potential for sub-chronic and developmental effects, as well as their interaction with nuclear receptors like PPARs, warrants careful consideration. The data and protocols presented in this guide aim to provide a foundational resource for the comparative toxicological assessment of these important industrial chemicals.

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